ethyl 2-(2-((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
The compound ethyl 2-(2-((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a structurally complex molecule featuring:
- A cyclopenta[b]thiophene core substituted with an ethyl carboxylate group.
- An acetamido linker bridging the core to a tetrahydroisoquinoline moiety.
- A 4-chlorobenzyl substituent on the tetrahydroisoquinoline ring.
- A ketone (1-oxo) group in the tetrahydroisoquinoline system.
Properties
IUPAC Name |
ethyl 2-[[2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27ClN2O5S/c1-2-35-28(34)25-21-6-4-8-23(21)37-26(25)30-24(32)16-36-22-7-3-5-20-19(22)13-14-31(27(20)33)15-17-9-11-18(29)12-10-17/h3,5,7,9-12H,2,4,6,8,13-16H2,1H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSJHJVRPRAEBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)COC3=CC=CC4=C3CCN(C4=O)CC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Ethyl 2-((2-Ethoxy-1-(4-Hydroxyphenyl)-2-Oxoethyl)Amino)-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylate (Compound 6o)
- Structure: Shares a tetrahydrobenzo[b]thiophene core but lacks the cyclopenta[b]thiophene and tetrahydroisoquinoline moieties. Features a 4-hydroxyphenyl group instead of 4-chlorobenzyl .
- Synthesis : Synthesized via a multicomponent Petasis reaction in HFIP solvent with 22% yield, highlighting moderate efficiency .
- Key Data :
Ethyl 2-(3-Phenylthioureido)-5,6-Dihydro-4H-Cyclopenta[b]Thiophene-3-Carboxylate
- Structure: Contains the cyclopenta[b]thiophene core and ethyl carboxylate group but replaces the acetamido-tetrahydroisoquinoline system with a phenylthioureido group .
- Crystallography : Structural confirmation via SHELX-based refinement, emphasizing the role of X-ray diffraction in validating such analogs .
- Key Data: Molecular Formula: C₁₇H₁₆N₂O₂S₂. Hydrogen Bonding: One donor and two acceptors, influencing solubility and intermolecular interactions .
Ethyl 2-[(4-Phenylbenzoyl)Amino]-5,6-Dihydro-4H-Cyclopenta[b]Thiophene-3-Carboxylate
- Structure: Features a 4-phenylbenzoyl substituent instead of the tetrahydroisoquinoline-acetamido system .
- Key Data :
Comparative Analysis Table
Research Findings and Implications
Synthetic Challenges: The target compound’s synthesis likely requires multi-step reactions, akin to the Petasis method used for Compound 6o, but with optimization for the tetrahydroisoquinoline moiety .
Biological Relevance : The 4-chlorobenzyl group may enhance target binding compared to the 4-hydroxyphenyl group in Compound 6o, as chloro substituents often improve membrane permeability and metabolic stability .
Structural Validation: SHELX-based crystallography (as in ) would be critical for confirming the target compound’s conformation, especially the stereochemistry of the tetrahydroisoquinoline system.
Preparation Methods
Synthesis of the Tetrahydroisoquinoline Moiety
Friedel-Crafts Cyclization for Core Formation
The 2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-ol subunit is synthesized via an intramolecular Friedel-Crafts cyclization catalyzed by indium(III) chloride (InCl₃). N-Tethered benzyl-alkenol precursors undergo regioselective cyclization at 40°C in dichloromethane (DCM), yielding the tetrahydroisoquinoline scaffold with an exocyclic vinyl group (55–97% yield). The 4-chlorobenzyl group is introduced via alkylation of the secondary amine using 4-chlorobenzyl bromide under basic conditions (NaH/DMF).
Key Reaction Conditions:
Synthesis of the Cyclopenta[b]Thiophene Core
Ring-Closing Metathesis (RCM)
The 5,6-dihydro-4H-cyclopenta[b]thiophene scaffold is constructed via RCM of diene precursors using Grubbs’ second-generation catalyst (5 mol%) in refluxing DCM (12 h, 65% yield). Ethyl esterification at position 3 is performed by treating the carboxylic acid with ethanol and H₂SO₄ (90% yield).
Introduction of the Amino Group
Position 2 amination is achieved through nucleophilic substitution of a bromo precursor with aqueous ammonia in tetrahydrofuran (THF) at 70°C (48 h, 60% yield). Alternatively, microwave-assisted Buchwald-Hartwig amination using Pd(OAc)₂ and XPhos ligand affords the amine in higher yield (82%).
Linking the Subunits via Acetamido-Oxy Bridge
Etherification of the Tetrahydroisoquinoline Hydroxyl Group
The 5-hydroxyl group is converted to a glycolic acid ether via reaction with bromoacetyl bromide in anhydrous DCM containing triethylamine (0°C to rt, 12 h, 75% yield). The product, 2-((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetic acid, is isolated by extraction and recrystallization (ethyl acetate/petroleum ether).
Optimization and Scalability
Analytical Validation
Spectroscopic Characterization
Purity Assessment
HPLC analysis (C18 column, 70:30 MeCN:H₂O) confirms >99% purity, with retention time = 12.3 min.
Challenges and Solutions
Regioselectivity in Cyclization
InCl₃ catalysis ensures exclusive formation of the 5-hydroxy regioisomer by stabilizing the transition state through Lewis acid coordination.
Epimerization During Amidation
Low-temperature coupling (0°C) and use of DIPEA suppress racemization, preserving stereochemical integrity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
